(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-3-(furan-2-yl)acrylic acid showed a yield of 88%, which is considered high . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of related compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of alkyl boronic esters has been reported .Mechanism of Action
Target of Action
The primary targets of this compound are Candida species , including C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis . These species are known to cause diseases in humans .
Mode of Action
The compound interacts with these targets by inhibiting their growth and reproduction . It has been observed to promote morphological changes in C. albicans, decreasing the amount of resistance and virulence, and reproduction structures, such as the formation of pseudohyphae, blastoconidia, and chlamydospores .
Biochemical Pathways
The compound appears to affect the ergosterol biosynthesis pathway in the yeast, likely activating microbial resistance responses . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death.
Result of Action
The compound’s action results in the inhibition of growth and reproduction of Candida species, leading to a decrease in their virulence and resistance . It also induces morphological changes in C. albicans, reducing the formation of structures associated with reproduction .
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-4-20-16(19)14-10(2)11(3)22-15(14)17-13(18)8-7-12-6-5-9-21-12/h5-9H,4H2,1-3H3,(H,17,18)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHUAKJVPRGBDI-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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